molecular formula C23H23IN2O5S B3711753 N~2~-(2,5-dimethoxyphenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2,5-dimethoxyphenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3711753
M. Wt: 566.4 g/mol
InChI Key: IKROREMVCUKUKP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a glycinamide group (NH2CH2CO), a sulfonyl group (SO2), and iodophenyl and dimethoxyphenyl rings. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the glycinamide group, the introduction of the sulfonyl group, and the attachment of the iodophenyl and dimethoxyphenyl rings. Without specific information on the synthesis of this exact compound, it’s difficult to provide more detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodophenyl and dimethoxyphenyl rings suggests that the compound could have a complex, three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions take place. The presence of the glycinamide, sulfonyl, iodophenyl, and dimethoxyphenyl groups suggests that it could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential uses of this compound. This could include studies to determine its physical and chemical properties, investigations into its reactivity with other chemicals, and tests to assess its biological activity .

Properties

IUPAC Name

2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23IN2O5S/c1-16-4-11-20(12-5-16)32(28,29)26(21-14-19(30-2)10-13-22(21)31-3)15-23(27)25-18-8-6-17(24)7-9-18/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKROREMVCUKUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)I)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(2,5-dimethoxyphenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(2,5-dimethoxyphenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(2,5-dimethoxyphenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(2,5-dimethoxyphenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
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N~2~-(2,5-dimethoxyphenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
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N~2~-(2,5-dimethoxyphenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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